![molecular formula C8H13NO B13460600 1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
1-Azaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.5]nonan-7-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.5]nonan-7-one can be synthesized through various methods. One common approach involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N’-arylmethylidene benzohydrazides to form the desired spirocyclic structure . Another method involves the oxidative cyclization of o-cycloalkylaminoacetanilides using Oxone® in formic acid .
Industrial Production Methods: While specific industrial production methods for 1-Azaspiro[3
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Oxone® are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
1-Azaspiro[3.5]nonan-7-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . This inhibition can lead to increased levels of fatty acid amides, which have various physiological effects.
Comparison with Similar Compounds
2-Azaspiro[3.5]nonan-1-one: Another spirocyclic compound with similar structural features.
7-Oxa-1-azaspiro[3.5]nonan-2-one: A structurally related compound with an oxygen atom in the ring.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with a different ring size and additional oxygen atom.
Uniqueness: 1-Azaspiro[3.5]nonan-7-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its potential as a FAAH inhibitor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C8H13NO/c10-7-1-3-8(4-2-7)5-6-9-8/h9H,1-6H2 |
InChI Key |
PGDFAZFKSZJPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)
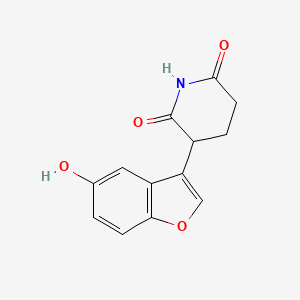
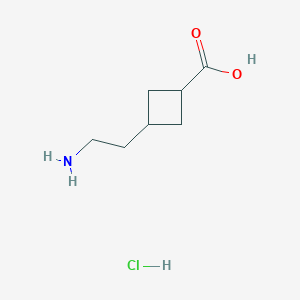
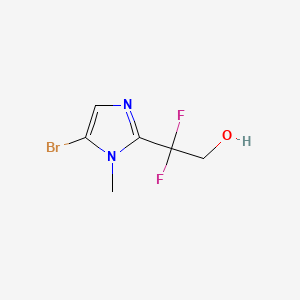
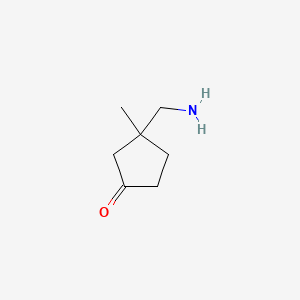
![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
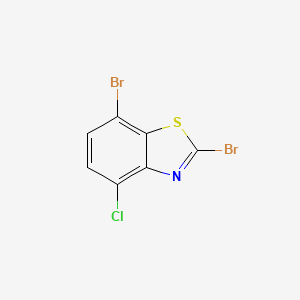
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
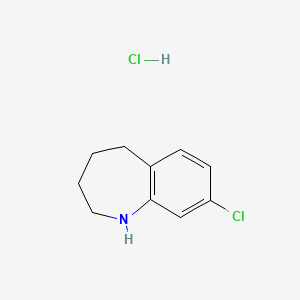
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
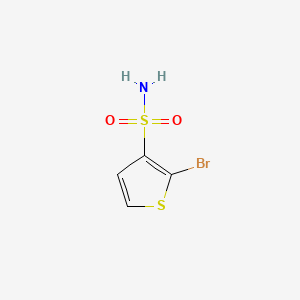
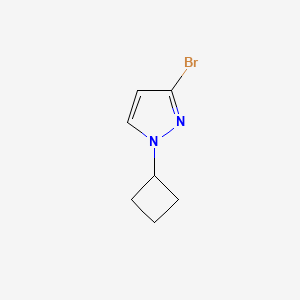
![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
